Tetrabutylammonium cyanate, technical

Description

Significance in Modern Synthetic Methodologies

The prominence of tetrabutylammonium (B224687) cyanate (B1221674) in contemporary synthetic chemistry is largely attributed to its effectiveness as a phase-transfer catalyst (PTC). chemimpex.com In this capacity, it facilitates the transport of the cyanate anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. chemimpex.comrsc.org This mechanism circumvents the solubility issues often encountered with inorganic salts in organic media, leading to milder reaction conditions, increased reaction rates, and often, higher product purity. chemimpex.com

A primary application of tetrabutylammonium cyanate is in the synthesis of isocyanates. chemimpex.com Isocyanates are crucial precursors in the production of polyurethanes, which have widespread applications in industries such as automotive and electronics. chemimpex.commdpi.com The use of tetrabutylammonium cyanate provides a versatile route to these compounds. chemimpex.com For instance, it is used in the conversion of alcohols, thiols, and trimethylsilyl (B98337) ethers into alkyl isocyanates. nih.gov This method is noted for its high selectivity in converting primary alcohols to their corresponding alkyl isocyanates, even in the presence of secondary and tertiary alcohols. nih.gov

The compound also plays a role as a catalyst in polymerization processes, contributing to the production of high-performance polymers with enhanced thermal and mechanical properties. chemimpex.com

Interdisciplinary Research Landscape

The applications of tetrabutylammonium cyanate extend beyond traditional organic synthesis, reflecting a broad interdisciplinary research landscape.

In the field of polymer chemistry , it is utilized as a catalyst in polymerization reactions. chemimpex.com Its inclusion in these processes can lead to the development of high-performance polymers that exhibit improved thermal and mechanical characteristics, which are highly sought after in the automotive and electronics industries. chemimpex.com

Within analytical chemistry , tetrabutylammonium cyanate finds use as a mobile phase additive in chromatographic techniques. chemimpex.com Its presence can improve the separation and detection of complex mixtures, a function that is vital for quality control in the pharmaceutical and food industries. chemimpex.com

The compound is also explored in biochemical applications , where it is used in assays to stabilize proteins and enzymes. This stabilization is beneficial for research and development activities related to drug formulation and diagnostics. chemimpex.com

Furthermore, in the realm of materials science , research has investigated the thermal properties of various tetrabutylammonium salts. These studies are relevant for applications such as thermal energy storage. nih.gov The unique crystalline structure of tetrabutylammonium-based salts allows for both plastic and conformationally disordered phases, a subject of ongoing study. nih.gov

Interactive Data Tables

Physical and Chemical Properties of Tetrabutylammonium Cyanate

| Property | Value | Source |

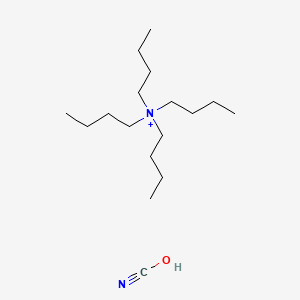

| Molecular Formula | C17H36N2O | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 284.48 g/mol | chemimpex.com |

| Appearance | Colorless or almost white powder/crystals | chemimpex.com |

| CAS Number | 39139-87-2 | chemimpex.comsigmaaldrich.com |

| EC Number | 254-315-5 | sigmaaldrich.com |

| Storage Temperature | 2-8°C |

Properties

Molecular Formula |

C17H37N2O+ |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

cyanic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.CHNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |

InChI Key |

PEFQHPVDKJBRFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)O |

Origin of Product |

United States |

Synthesis and Purification Methodologies for Research Applications

Optimized Laboratory Synthetic Routes for Tetrabutylammonium (B224687) Cyanate (B1221674)

A common and effective laboratory-scale synthesis of tetrabutylammonium cyanate involves a salt metathesis reaction, specifically through anion exchange. A well-documented route utilizes an ion-exchange resin to facilitate the replacement of a halide anion from a tetrabutylammonium salt with a cyanate anion. tandfonline.com

A general procedure involves passing a solution of tetrabutylammonium bromide in a suitable solvent, such as anhydrous methanol, through a column packed with an anion-exchange resin (e.g., IRA-400) that has been pre-charged with cyanate ions. The resin is typically charged by treating it with a solution of an alkali metal cyanate, like potassium cyanate. tandfonline.com As the tetrabutylammonium bromide solution passes through the column, the bromide ions are exchanged for the cyanate ions bound to the resin. The eluent contains the desired tetrabutylammonium cyanate, while the potassium bromide byproduct is formed separately or remains on the resin. The final product is typically isolated by evaporating the solvent from the eluent under reduced pressure, yielding a white, solid product with a reported yield of approximately 80%. tandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | Tetrabutylammonium bromide, Potassium cyanate | tandfonline.com |

| Key Reagent | Anion-exchange resin (e.g., IRA-400 type) | tandfonline.com |

| Solvent | Anhydrous Methanol, 50% aqueous Methanol (for resin charging) | tandfonline.com |

| Methodology | Ion-exchange chromatography | tandfonline.com |

| Isolation | Rotary evaporation followed by drying under high vacuum | tandfonline.com |

| Approximate Yield | 80% | tandfonline.com |

Industrial Scale Production Considerations for Research Materials

Scaling up the synthesis of tetrabutylammonium cyanate from the laboratory bench to an industrial scale for providing research-grade materials introduces several critical considerations. The primary goal is to maintain high purity while adapting the process for larger volumes and economic viability.

Reaction Method: While ion-exchange chromatography is effective in the lab, its use on a large scale can be costly and generate significant waste, requiring resin regeneration or disposal. rsc.org An alternative is a direct metathesis reaction in a suitable solvent where one of the byproducts is insoluble and can be removed by filtration. For instance, reacting tetrabutylammonium halide with silver cyanate would precipitate silver halide, but the high cost of silver makes this route less economical. A more feasible approach involves a carefully selected solvent system that promotes the precipitation of the inorganic salt byproduct, such as potassium bromide.

Process Control: In large-scale reactors, efficient mixing and heat management are crucial. The quaternization reaction to form the starting tetrabutylammonium halide is often exothermic, requiring controlled addition of reagents and effective cooling systems to prevent side reactions and ensure safety. nih.gov

Solvent Handling: The choice of solvent is critical, impacting reaction efficiency, product solubility, and ease of removal. On an industrial scale, solvent recovery and recycling systems are essential for both economic and environmental reasons.

Quality Control: Stringent quality control measures must be implemented at various stages. This includes verifying the purity of starting materials and analyzing the final product for residual halides, water content, and other potential impurities to ensure it meets the specifications for a technical, research-grade material.

Advanced Purification Techniques for Enhanced Research Purity

Achieving the high purity required for many research applications often necessitates purification steps beyond simple filtration and evaporation. Common impurities in the synthesis of tetrabutylammonium cyanate include unreacted starting materials (e.g., tetrabutylammonium bromide) and the salt byproduct (e.g., potassium bromide).

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude tetrabutylammonium cyanate can be dissolved in a minimum amount of a hot solvent in which it is soluble, and then cooled to allow the purified compound to crystallize. The choice of solvent is critical; a solvent system might involve a polar solvent like chloroform (B151607) or methanol, with a non-polar anti-solvent like pentane (B18724) or hexane (B92381) added to induce precipitation. rsc.orgrsc.org This process is effective at removing impurities with different solubility profiles.

Ion-Exchange Resin Treatment: For removing residual ionic impurities, treatment with a specialized ion-exchange resin can be highly effective. For example, to remove residual halide (e.g., bromide) impurities, the product could be passed through a scavenger resin designed to bind halides. Conversely, a cation-exchange resin can be used to capture cationic impurities. orgsyn.orgorgsyn.org This method is particularly useful for achieving very low levels of ionic contamination.

Adsorption/Chromatography: While less common for bulk purification of a simple salt, silica (B1680970) gel chromatography can be used to remove organic, non-ionic impurities. In some cases, a plug of silica gel is used to filter a solution of the product, retaining less polar impurities while the more polar salt passes through. orgsyn.org

| Technique | Principle of Operation | Target Impurities | Reference |

|---|---|---|---|

| Recrystallization | Difference in solubility between the product and impurities in a specific solvent system at varying temperatures. | Unreacted starting materials, byproducts with different solubility. | rsc.orgrsc.org |

| Ion-Exchange Resin | Selective binding of ionic impurities (cations or anions) to a solid support. | Residual halide salts (e.g., KBr), other ionic species. | orgsyn.orgorgsyn.org |

| Adsorption (Silica Gel) | Differential adsorption of compounds onto a stationary phase based on polarity. | Organic, non-ionic byproducts or starting materials. | orgsyn.org |

Tetrabutylammonium Cyanate As a Reagent and Catalyst in Organic Synthesis

Role as a Cyanating Agent in Organic Transformations

Tetrabutylammonium (B224687) cyanate (B1221674) serves as a valuable source of the cyanate ion (OCN⁻) for synthetic applications. Its solubility in organic media allows for reactions to be carried out under homogeneous conditions, often providing a milder and more efficient alternative to inorganic cyanate salts.

Synthesis of Heterocyclic Compounds

The most significant role of the cyanate group in forming heterocyclic structures is through the process of cyclotrimerization. When three cyanate groups react, they form a highly stable, six-membered heterocyclic 1,3,5-triazine (B166579) ring. mdpi.com The polymerization of cyanate ester monomers, which can be generated from tetrabutylammonium cyanate, leads to the formation of a cross-linked polymer network known as polycyanurate, where the triazine ring is the fundamental repeating unit. mdpi.comresearchgate.net This process is a cornerstone of producing high-performance thermosetting polymers. researchgate.net

Formation of Cyanated Organic Derivatives

Tetrabutylammonium cyanate is an effective reagent for introducing the cyanate functional group (-OCN) onto organic molecules. The primary transformation is a nucleophilic substitution reaction, typically with an alkyl or aryl halide. In this reaction, the cyanate ion displaces a leaving group (such as a halide) to form an organic cyanate ester. The use of tetrabutylammonium cyanate is advantageous because the tetrabutylammonium cation helps to carry the cyanate anion into the organic phase where the reaction occurs.

Table 1: General Reaction for Formation of Organic Cyanate Esters

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Alkyl Halide (R-X) | Tetrabutylammonium cyanate | Alkyl Cyanate (R-OCN) | Nucleophilic Substitution |

| Aryl Halide (Ar-X) | Tetrabutylammonium cyanate | Aryl Cyanate (Ar-OCN) | Nucleophilic Substitution |

Production of Isocyanates and Related Derivatives

Organic cyanate esters (R-OCN) formed from reactions with tetrabutylammonium cyanate are precursors to isocyanates (R-NCO). Isocyanates are a highly reactive and valuable class of compounds, particularly in polymer chemistry. Furthermore, isocyanates can undergo cyclization to form isocyanurates, which are trimeric structures. Research has shown that other tetrabutylammonium salts, such as tetrabutylammonium acetate, can effectively catalyze the trimerization of isocyanates like hexamethylene diisocyanate (HDI) into these stable isocyanurate rings. phasetransfercatalysis.com This demonstrates a two-step synthetic pathway where tetrabutylammonium cyanate first acts as a reagent to form the isocyanate, and a related catalyst can then be used to produce the final isocyanurate derivative.

Catalytic Applications in Organic Reactions

The unique structure of tetrabutylammonium cyanate allows it to function as a catalyst, primarily through phase-transfer catalysis and by participating in polymerization processes.

Phase Transfer Catalysis Mechanisms and Applications

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com The tetrabutylammonium cation is an archetypal phase-transfer catalyst. nih.gov Its large, nonpolar alkyl chains render it soluble in organic solvents, while its positive charge allows it to pair with an anion.

The mechanism involves the tetrabutylammonium cation picking up the cyanate anion and transferring it from a solid or aqueous phase into the bulk organic phase. youtube.com In this organic environment, the "naked" anion is highly reactive and can readily engage with an organic substrate. youtube.com After the reaction, the cation can return to the initial phase to repeat the cycle, thus acting catalytically. Studies on other tetrabutylammonium salts like tetrabutylammonium bromide and tetrabutylammonium tosylate have confirmed their efficacy as phase-transfer catalysts for various substitution reactions, underscoring the general principle by which the tetrabutylammonium cation operates. nih.govnih.gov

Catalysis in Polymerization Processes

The polymerization of cyanate esters is a highly exothermic process that typically proceeds via the formation of 1,3,5-triazine rings through cyclotrimerization. mdpi.com This reaction can be subject to catalysis. The polymerization kinetics can be complex, sometimes exhibiting autocatalytic behavior where a reaction product accelerates the process. researchgate.net

Research has shown that the reaction environment can dramatically influence the polymerization rate. For instance, when a cyanate ester monomer is confined within the hydrophilic nanopores of silica (B1680970) colloidal crystals, the polymerization is significantly accelerated—reportedly 15 to 30 times faster than the bulk process. mdpi.com This acceleration is attributed to the active role of the silica surface, which can adsorb intermediates and immobilize reactive species. mdpi.com In some cases, the presence of a catalyst can simplify the reaction kinetics, suppressing autocatalysis and leading to a more straightforward nth-order reaction model. researchgate.net

Table 2: Research Findings on the Effect of Confinement on Cyanate Ester Polymerization

| Polymerization Condition | Key Observation | Kinetic Model | Implication |

| Bulk | Slower reaction rate; significant variation of activation energy with conversion. mdpi.com | Follows a complex model of two parallel reactions (nth-order and autocatalytic). mdpi.com | Complex reaction mechanism with multiple steps. |

| Confined (in Silica Nanopores) | Significant acceleration (15-30x faster); reaction peak shifted to lower temperatures. mdpi.com | Simplified to an essentially single-step process. mdpi.com | Surface catalysis simplifies the reaction pathway and increases efficiency. |

Organocatalytic Transformations

While the tetrabutylammonium cation is a common feature in many organocatalysts due to its ability to solubilize and act as a phase-transfer agent, specific examples of tetrabutylammonium cyanate itself acting as a primary organocatalyst are not extensively documented in the reviewed literature. However, related tetrabutylammonium salts have been shown to be effective in organocatalysis. For instance, tetrabutylammonium phthalimide-N-oxyl (TBAPINO) has been successfully employed as an organocatalyst for the cyanosilylation of carbonyl compounds. daneshyari.com In this reaction, TBAPINO catalyzes the addition of trimethylsilyl (B98337) cyanide to a range of aldehydes and ketones with high to excellent yields under mild conditions. daneshyari.com The high solubility of the tetrabutylammonium moiety in organic solvents is credited with a significant enhancement of the catalytic activity. daneshyari.com Although this example does not directly involve tetrabutylammonium cyanate, it highlights the potential of the tetrabutylammonium scaffold in designing new organocatalytic systems. The development of organocatalysts that operate under mild conditions is a significant area of research, offering advantages such as high efficiency, the use of inexpensive and environmentally benign reagents, and simple experimental procedures. daneshyari.com

Nucleophilic Reactivity in Complex Organic Synthesis

The nucleophilic character of tetrabutylammonium cyanate is primarily dictated by the cyanate anion (OCN⁻), which is a classic example of an ambident nucleophile. This means it possesses two potential nucleophilic centers: the oxygen atom and the nitrogen atom. The course of its reaction with an electrophile—whether it attacks via the oxygen to form a cyanate or via the nitrogen to form an isocyanate—is influenced by a variety of factors, including the nature of the electrophile, the solvent, and the reaction conditions.

A study on the ambident reactivity of the cyanate anion revealed that it can react at either the oxygen or the nitrogen terminus. For instance, when secondary iodoalkynes were treated with silver cyanate, equal amounts of alkyl cyanates and isocyanates were formed. The formation of tert-butyl isocyanate, along with 2-methylpropene and cyanic acid, was also observed. This suggests that Sɴ1-type reactions of cyanates may proceed with charge control to yield cyanates. The ability to predict and control the regioselectivity of the cyanate anion's attack is crucial for its effective use in synthetic organic chemistry.

The tetrabutylammonium cation in tetrabutylammonium cyanate plays a crucial role by providing a "naked" and highly reactive cyanate anion in organic solvents. This increased reactivity, compared to inorganic cyanates like sodium or potassium cyanate, makes tetrabutylammonium cyanate a valuable reagent in complex organic synthesis.

Participation in Substitution Reactions

The cyanate anion, delivered by tetrabutylammonium cyanate, can participate in nucleophilic substitution reactions. The large, non-coordinating tetrabutylammonium cation enhances the nucleophilicity of the cyanate anion in organic media. While specific examples detailing the use of tetrabutylammonium cyanate in a wide array of substitution reactions are not abundant in the literature reviewed, the fundamental principles of nucleophilic substitution suggest its utility.

In Sɴ2 reactions, the cyanate anion can displace a leaving group on a primary or secondary carbon center. The choice of solvent and reaction conditions can influence whether the major product is the N-substituted isocyanate or the O-substituted cyanate. The use of tetrabutylammonium salts as phase-transfer catalysts is well-established for facilitating nucleophilic substitution reactions. For example, tetrabutylammonium bromide has been used to mediate the synthesis of isocyanates.

The following table illustrates the potential products of nucleophilic substitution reactions involving the cyanate anion:

| Electrophile (R-X) | Product 1 (N-attack) | Product 2 (O-attack) |

| Alkyl Halide | Alkyl Isocyanate (R-NCO) | Alkyl Cyanate (R-OCN) |

| Acyl Halide | Acyl Isocyanate (R(CO)NCO) | Acyl Cyanate (R(CO)OCN) |

| Sulfonyl Halide | Sulfonyl Isocyanate (RSO₂NCO) | Sulfonyl Cyanate (RSO₂OCN) |

This table represents the potential reactivity of the cyanate anion in nucleophilic substitution reactions. The actual product distribution depends on various factors.

Involvement in Cycloaddition Reactions

While direct evidence of tetrabutylammonium cyanate participating as a reactant in intermolecular cycloaddition reactions is limited in the reviewed literature, the isocyanate group, which can be readily formed from the cyanate anion, is a well-known participant in various cycloaddition reactions. For instance, isocyanates can undergo [2+2] cycloaddition with alkenes to form β-lactams, [3+2] cycloaddition with azides to form tetrazolinones, and [4+2] cycloaddition (Diels-Alder reaction) with dienes to form dihydropyridinones.

A significant reaction involving a cyanate intermediate is the allyl cyanate-to-isocyanate rearrangement. orgsyn.org This is an intramolecular mdpi.commdpi.com-sigmatropic rearrangement where an allyl cyanate, often generated in situ, rearranges to the more stable allyl isocyanate. orgsyn.org This rearrangement is a powerful tool for the stereoselective synthesis of allylic amines. orgsyn.org The generation of the allyl cyanate intermediate can be achieved through the dehydration of an allyl carbamate (B1207046). orgsyn.org

The potential for tetrabutylammonium cyanate to serve as a precursor to isocyanates opens up avenues for its indirect involvement in a variety of cycloaddition reactions that are fundamental to the synthesis of heterocyclic compounds.

Modification of Biomolecules in Synthetic Contexts

The modification of biomolecules, such as peptides and proteins, is a critical area of chemical biology and drug discovery. bachem.comresearchgate.net Modifications can enhance the therapeutic properties of peptides, including their stability, bioavailability, and bioactivity. bachem.comresearchgate.net While the direct application of tetrabutylammonium cyanate for biomolecule modification is not extensively reported, the reactivity of the cyanate/isocyanate group suggests potential applications.

One possible application is the N-terminal modification of peptides. The isocyanate group, which can be generated from the cyanate, can react with the free amine of the N-terminal amino acid to form a urea (B33335) linkage. This type of modification can alter the peptide's charge and lipophilicity, potentially improving its pharmacokinetic properties.

Furthermore, the introduction of unnatural amino acids is a common strategy in peptide modification. biosynth.com It is conceivable that tetrabutylammonium cyanate could be used in the synthesis of novel amino acid derivatives that can then be incorporated into peptides.

The table below outlines some common peptide modification strategies where the reactivity of the cyanate/isocyanate group could potentially be applied:

| Modification Type | Potential Role of Tetrabutylammonium Cyanate | Desired Outcome |

| N-terminal Capping | Reaction of in situ generated isocyanate with the N-terminal amine | Increased stability against peptidases |

| Side Chain Modification | Reaction with nucleophilic side chains (e.g., lysine) | Altered charge, hydrophobicity, and receptor binding |

| Synthesis of Unnatural Amino Acids | Use as a reagent to introduce the cyanate/isocyanate functionality | Creation of novel building blocks for peptide synthesis |

This table presents potential applications based on the chemical reactivity of the cyanate group; specific examples with tetrabutylammonium cyanate are not widely documented.

Mechanistic Investigations and Kinetic Studies of Tetrabutylammonium Cyanate Reactions

Elucidation of Reaction Pathways and Key Intermediates

The cyanate (B1221674) anion (OCN⁻) is an ambident nucleophile, meaning it can react with electrophiles at either its nitrogen or oxygen terminus. This dual reactivity is central to understanding the reaction pathways of tetrabutylammonium (B224687) cyanate.

N-Attack (Isocyanate Formation): When the cyanate ion reacts at its nitrogen atom, it forms an isocyanate.

O-Attack (Cyanate Ester Formation): Conversely, reaction at the oxygen atom yields a cyanate ester.

A study on the ambident reactivity of the cyanate anion revealed that its reaction with electrophiles can produce both alkyl cyanates and isocyanates. researchgate.net For instance, the treatment of secondary iodoalkynes with silver cyanate resulted in equal amounts of alkyl cyanates and isocyanates. researchgate.net The formation of tert-butyl isocyanate, along with 2-methylpropene and cyanic acid, has also been observed, suggesting the possibility of SN1 reaction pathways. researchgate.net

In the context of tetrabutylammonium salts, the large, non-coordinating tetrabutylammonium cation [(CH₃CH₂CH₂CH₂)₄N⁺] plays a crucial role. It enhances the solubility of the cyanate anion in organic solvents and promotes a "naked" or highly reactive state of the anion, influencing the reaction pathway.

In some instances, the tetrabutylammonium cation itself can participate in the reaction. For example, in a cyanofunctionalization-benzannulation cascade reaction using tetrabutylammonium cyanide, an N-butylated pyrrole-C-2-carbonyl derivative was isolated as an intermediate. acs.org This suggests that under certain conditions, the tetrabutylammonium cation can act as an alkylating agent. acs.org

The hydrolysis of the cyanate ion is another important reaction pathway, especially in the presence of water. This process is complex, involving the formation of carbonate, ammonium (B1175870), and carbamate (B1207046). cdnsciencepub.com Raman spectroscopy studies have shown that in aqueous solutions, the cyanate ion hydrolyzes to form carbonate and ammonium, which can then react to form urea (B33335). cdnsciencepub.com This reaction is in equilibrium with the formation of carbamate from carbonate and ammonium. cdnsciencepub.com

Kinetic Analysis of Cyanate-Involved Reactions

Kinetic studies provide quantitative insights into the rates of reactions involving the cyanate ion. The rate of reaction is influenced by the nature of the electrophile, the solvent, and the presence of catalysts.

The hydrolysis of the cyanate ion has been kinetically characterized. In pure water at 22°C, the initial hydrolysis of the cyanate ion is a first-order reaction with a rate constant, k₁, of (2.67 ± 0.53) x 10⁻⁵ min⁻¹. cdnsciencepub.com The subsequent reaction of the cyanate ion with the formed aqueous ammonium to produce urea is a second-order reaction with a rate constant, k₂, of (4.64 ± 0.93) x 10⁻³ L·mol⁻¹·min⁻¹. cdnsciencepub.com

| Reaction | Order | Rate Constant | Reference |

|---|---|---|---|

| Initial Hydrolysis of Cyanate | First | (2.67 ± 0.53) x 10⁻⁵ min⁻¹ | cdnsciencepub.com |

| Reaction of Cyanate with Aqueous Ammonium | Second | (4.64 ± 0.93) x 10⁻³ L·mol⁻¹·min⁻¹ | cdnsciencepub.com |

The polymerization of cyanate esters, which can be initiated by the cyanate anion, has also been the subject of kinetic analysis. Studies on the polymerization of bisphenol E cyanate ester have shown that the process can follow a model of two parallel reactions: an nᵗʰ-order reaction and an autocatalytic reaction. mdpi.com

Influence of Reaction Environment and Additives on Mechanism and Rate

The reaction environment, including the solvent and the presence of additives, can significantly impact both the mechanism and the rate of reactions involving tetrabutylammonium cyanate.

Solvent Effects: The choice of solvent is critical. The use of aprotic, non-polar solvents can enhance the nucleophilicity of the "naked" cyanate anion provided by tetrabutylammonium cyanate. In a study on N-heterocyclic carbene (NHC)-catalyzed cycloaddition, the use of dioxane as a solvent significantly improved the reaction yield and enantioselectivity compared to other solvents like THF. acs.org

Additives and Catalysts: Additives can alter the course of a reaction. In some NHC-catalyzed reactions, the choice of a base as an additive was found to be crucial, with strong bases like Cs₂CO₃ and DBU inhibiting the reaction, while weaker bases like Na₂CO₃ allowed the reaction to proceed. acs.org

Water can also act as a significant additive, even in small amounts. In the addition of trimethylsilyl (B98337) cyanide to aldehydes catalyzed by tetrabutylammonium salts, the presence of water was found to accelerate the reaction. nih.gov This was attributed to a change in the reaction mechanism from Lewis base catalysis to Brønsted base catalysis. nih.gov

The surface chemistry of a reaction vessel or support can also influence the reaction. In the confined polymerization of bisphenol E cyanate ester within silica (B1680970) nanopores, the reaction was significantly accelerated compared to the bulk process. mdpi.com This acceleration was attributed to the active role of the silica surface in adsorbing intermediates and immobilizing reactants. mdpi.com

Computational and Theoretical Chemistry Approaches in Tetrabutylammonium Cyanate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. In the context of tetrabutylammonium (B224687) cyanate (B1221674), DFT calculations can be applied to both the tetrabutylammonium (TBA⁺) cation and the cyanate (OCN⁻) anion to understand their individual characteristics and how they interact.

The electronic structure of the cyanate anion is of particular interest. The cyanate ion and its congeners are generally linear anions. nih.gov Several resonance structures can be drawn for the cyanate anion, and DFT calculations help in determining the most significant contributors to its electronic ground state. These calculations provide information on bond lengths, bond angles, and the distribution of electron density, which are crucial for predicting its reactivity.

For the tetrabutylammonium cation, DFT calculations can elucidate its conformational flexibility and electrostatic potential surface. The large and non-polar nature of the TBA⁺ cation, with its four butyl chains, leads to a diffuse positive charge. researchgate.net This characteristic influences its role as a phase-transfer catalyst and its interactions in solution.

The reactivity of tetrabutylammonium cyanate is largely dictated by the nucleophilic character of the cyanate anion. DFT calculations can be used to compute various reactivity descriptors, such as the Fukui function and local softness, to predict the most likely sites for electrophilic attack on the cyanate ion. The nitrogen and oxygen atoms of the cyanate anion are potential nucleophilic centers, and their relative reactivity can be assessed through these computational approaches.

Table 1: Calculated Properties of Tetrabutylammonium Cation and Cyanate Anion

| Property | Tetrabutylammonium (TBA⁺) Cation | Cyanate (OCN⁻) Anion |

| Formula | C₁₆H₃₆N⁺ wikipedia.org | CNO⁻ |

| Molar Mass | 242.470 g·mol⁻¹ wikipedia.org | 42.02 g·mol⁻¹ |

| Computed Molecular Weight | 242.46 g/mol nih.gov | 42.02 g/mol |

| General Feature | Large, lipophilic, with a diffuse positive charge. researchgate.netwikipedia.org | Linear anion with multiple resonance structures. nih.gov |

| Predicted Reactivity | Acts as a phase-transfer agent and supporting electrolyte. acs.orgresearchgate.net | Nucleophilic, with potential reaction sites at both nitrogen and oxygen atoms. nih.gov |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. For reactions involving tetrabutylammonium cyanate, these models can clarify the step-by-step processes and the factors that control reaction rates and product selectivity.

One area where such modeling is relevant is in nucleophilic substitution and addition reactions where the cyanate anion acts as the nucleophile. For example, in the cyanation of organic halides or the formation of carbamates, theoretical models can help to distinguish between different possible pathways. Kinetic and spectroscopic studies on the addition of trimethylsilyl (B98337) cyanide to aldehydes, catalyzed by tetrabutylammonium salts, have shown the complexity of such reaction mechanisms, which can exhibit different kinetic orders depending on the conditions. nih.gov Computational modeling can provide a deeper understanding of these observations by calculating the activation energies for each proposed mechanistic step.

The search for transition states is a key aspect of this modeling. ims.ac.jp By locating the transition state structure, chemists can understand the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. For instance, in a reaction where the cyanate ion attacks an electrophilic carbon, DFT calculations can model the approach of the nucleophile, the breaking and forming of bonds, and the energy profile along the reaction coordinate. Recent advancements in computational methods have made the process of finding transition states more efficient and reliable. ims.ac.jp

The role of the tetrabutylammonium cation in these reaction mechanisms can also be modeled. While often considered a "spectator" ion, its presence can influence the reaction environment, for example, by altering the solubility of the cyanate anion in organic solvents or through weak interactions with the transition state.

Table 2: Examples of Reaction Types Involving Cyanate or Aided by Tetrabutylammonium where Computational Modeling is Applicable

| Reaction Type | Role of Tetrabutylammonium Cyanate | Information from Modeling |

| Nucleophilic Substitution | Source of cyanate nucleophile. | Determination of Sₙ1 vs. Sₙ2 character, activation energy barriers, and the influence of the cation on the transition state. |

| Cycloaddition Reactions | The cyanate anion can participate in cycloadditions with suitable substrates. nih.govacs.org | Elucidation of concerted vs. stepwise mechanisms, regioselectivity, and the energetics of intermediate formation. acs.org |

| Catalysis | The tetrabutylammonium cation can act as a phase-transfer catalyst. acs.org | Modeling the transfer of the cyanate anion between phases and its interaction with the catalytic species. |

Analysis of Non-Covalent Interactions and Solvation Effects

Non-covalent interactions play a crucial role in the behavior of ionic compounds in solution. wikipedia.org For tetrabutylammonium cyanate, these interactions, which include ion-pairing, hydrogen bonding, and van der Waals forces, dictate its solubility, aggregation, and reactivity. wikipedia.orgtaylorandfrancis.com

The interaction between the large, hydrophobic tetrabutylammonium cation and the smaller, anionic cyanate is a key aspect. In solvents of low polarity, significant ion-pairing is expected. Computational models can be used to calculate the geometry and strength of these ion pairs. The bulky nature of the TBA⁺ cation can influence how the cyanate anion is presented to a reaction partner, potentially affecting stereoselectivity.

Solvation effects are also critical. rsc.org The way in which solvent molecules arrange themselves around the tetrabutylammonium cation and the cyanate anion can significantly alter their reactivity. The TBA⁺ cation is known to be a "water structure maker" due to the hydrophobic nature of its alkyl chains, which can promote hydrogen bonding networks in aqueous environments. mit.edu In organic solvents, the solvation of the cyanate anion will depend on the solvent's polarity and its ability to form hydrogen bonds. Computational studies, often employing a combination of explicit solvent molecules and continuum solvation models, can provide a detailed picture of the solvation shells and their energetic contributions. rsc.org These models have been shown to be essential for accurately describing reaction mechanisms in solution. rsc.org

The analysis of non-covalent interactions (NCI) using computational tools can visualize and quantify these weak interactions, providing insights into the forces that govern the structure and stability of solvated ion pairs and larger aggregates.

Table 3: Key Non-Covalent Interactions and Solvation Aspects of Tetrabutylammonium Cyanate

| Interaction / Effect | Description | Computational Approach |

| Ion-Pairing | Electrostatic attraction between the TBA⁺ cation and the OCN⁻ anion. | DFT calculations to determine binding energy and geometry of the ion pair. |

| Hydrogen Bonding | Possible between the cyanate anion (acceptor) and protic solvents or other hydrogen bond donors. mit.edu | Quantum chemical calculations to evaluate the strength and geometry of hydrogen bonds. |

| Hydrophobic Interactions | Interactions involving the butyl chains of the TBA⁺ cation, particularly in aqueous solution. mit.edu | Molecular dynamics simulations to study the structuring of water around the cation. |

| Solvation Shell Structure | The arrangement of solvent molecules around the individual ions. researchgate.net | A combination of explicit solvent models and continuum solvation models in DFT or molecular dynamics simulations. rsc.org |

Advanced Applications in Materials Science and Engineering

Integration into Ionic Liquid Systems

Tetrabutylammonium (B224687) cyanate (B1221674) is a key component in the expanding field of ionic liquids (ILs), which are salts with melting points below 100°C. These materials are gaining attention for their potential use as electrolytes in various electrochemical devices due to their high ionic conductivity and thermal stability.

Design and Characterization of Novel Cyanate-Based Ionic Liquids

The design of new ionic liquids often involves the specific combination of different cations and anions to achieve desired physical properties. researchgate.net The cyanate anion (OCN⁻) has been a focus of research for creating highly fluid and conductive ionic liquids. researchgate.net The synthesis of cyanate-based ionic liquids can be achieved through a straightforward process at room temperature in water. researchgate.net This typically involves the conversion of sodium cyanate to silver cyanate, which is then reacted to form the desired ionic liquid with excellent yields. researchgate.net

The purity and stability of these cyanate ionic liquids are often confirmed using techniques like NMR and IR spectroscopy. The characteristic infrared active modes of the OCN⁻ anion, such as the stretch vibration (νCN) around 2140 cm⁻¹, are used to verify its presence and stability during synthesis and purification. researchgate.net

While tetrabutylammonium is a common cation, studies have also explored other cations in combination with the cyanate anion. For instance, ionic liquids have been synthesized with imidazolium, pyrrolidinium (B1226570), and phosphonium (B103445) cations. acs.orgnih.gov The choice of cation significantly influences the resulting properties of the ionic liquid. For example, the use of a bulky phosphonium cation can lead to a higher viscosity compared to other cyanate compounds. researchgate.net

The structure of these ionic liquids at a molecular level reveals important interactions. In the case of 1-ethyl-3-methylimidazolium (B1214524) cyanate ([C2mim][OCN]), X-ray crystallography has shown a layered structure of co-planar cations and anions with weak interactions between the C-H protons of the cation and the oxygen or nitrogen atoms of the cyanate anion. researchgate.net

Studies on Thermophysical Properties of Cyanate-Derived Ionic Liquids

The thermophysical properties of ionic liquids are critical for their potential applications. Key properties that are often investigated include viscosity, ionic conductivity, density, and thermal stability.

Viscosity and Ionic Conductivity: The viscosity of an ionic liquid is a crucial factor as it affects ionic conductivity and the mass transport of ionic species. researchgate.net Research has shown that cyanate-based ionic liquids can be classified as "good" ionic liquids, indicating low amounts of ion pairing, as demonstrated by their position on a Walden plot. researchgate.netresearchgate.net For example, [C3mpyr][OCN] exhibits high ionic conductivity, reaching 33 mS cm⁻¹ at 100 °C in its liquid phase. researchgate.net In contrast, the phosphonium-based ionic liquid [P6,6,6,14][OCN] has a lower conductivity due to its bulkier cation and higher viscosity. researchgate.net

Ionic Conductivity of Select Cyanate-Based Ionic Liquids

| Ionic Liquid | Conductivity at 30 °C (mS cm⁻¹) | Conductivity at 100 °C (mS cm⁻¹) | Phase at 30 °C |

|---|---|---|---|

| [C3mpyr][OCN] | 4 | 33 | Solid |

| [C2mim][OCN] | 3 | 35 | Solid |

| [P6,6,6,14][OCN] | 0.072 | 0.97 | Liquid |

Thermal Stability: The thermal stability of cyanate salts has been found to range from 200°C to 240°C. researchgate.net For instance, the organic ionic plastic crystal [C1mpyr][OCN] and the ionic liquid [P6,6,6,14][OCN] both begin to decompose at 240°C. researchgate.net Studies on other tetrabutylammonium-based ionic liquids, such as tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium bis(trifluoromethanesulfonyl)imide (TBA-NTF2), show that the anion significantly influences thermal stability, with decomposition temperatures ranging from 195°C to 364°C. sigmaaldrich.com

Density: The density of cyanate-based ionic liquids is influenced by the cation. Imidazolium and pyrrolidinium cations tend to produce ionic liquids with densities close to that of water, while the larger phosphonium cation results in a less dense ionic liquid. researchgate.net

Development of Functional Materials

Tetrabutylammonium cyanate and related compounds also serve as valuable precursors in the synthesis of advanced functional materials, particularly in the realm of coordination chemistry.

Role as a Precursor for Coordination Polymers and Metal Complexes

Coordination polymers are extended structures formed from metal ions linked by organic ligands. The cyanate anion, and more broadly the cyanide ligand from which it is related, can act as a bridging ligand between metal centers. mdpi.comwikipedia.org While direct use of tetrabutylammonium cyanate as a precursor for coordination polymers is an area of ongoing research, the principles of coordination chemistry suggest its potential. The cyanate ion can coordinate to metal ions, and the large, non-coordinating tetrabutylammonium cation can serve to balance the charge and influence the resulting crystal packing.

The closely related tetrabutylammonium cyanide is known to be a reactant in the preparation of rhenium-based single-chain magnets and phosphorescent iridium complexes. sigmaaldrich.com This demonstrates the utility of the tetrabutylammonium cation in facilitating the formation of metal complexes. Furthermore, cyano-bridged coordination polymers are utilized as precursors for creating bimetallic nanoparticles with controlled compositions and sizes. rsc.org The thermal decomposition of these coordination polymers can lead to the formation of mixed metal oxides or alloys. mdpi.comrsc.org

The potential application of cyanate-based ionic liquids in the extraction of transition metal ions also points to the coordinating ability of the cyanate anion. researchgate.netacs.org This suggests that tetrabutylammonium cyanate could be employed in the synthesis of novel metal complexes and coordination polymers with interesting magnetic, optical, or catalytic properties.

Analytical Research Methodologies Utilizing Tetrabutylammonium Cyanate

Applications in Chromatography for Separation Science

In the field of separation science, particularly in high-performance liquid chromatography (HPLC), tetrabutylammonium (B224687) salts are well-established as ion-pairing reagents. researchgate.netphenomenex.blog These reagents are crucial for analyzing ionic compounds that are otherwise difficult to retain or separate using standard reversed-phase HPLC techniques. oup.com The primary role of the tetrabutylammonium cation is to interact with anionic analytes, effectively modifying their chromatographic behavior to achieve better separation and peak shape. phenomenex.blogwelch-us.com While various counter-ions are used with the TBA⁺ cation, such as bromide, hydroxide (B78521), or hydrogensulfate, the principles of its application extend to tetrabutylammonium cyanate (B1221674). researchgate.netnih.govresearchgate.net

The retention mechanism in ion-pair chromatography (IPC) is complex, often involving a combination of two main interactions. phenomenex.blog In one model, the TBA⁺ cation pairs with an anionic analyte in the mobile phase, forming a neutral, hydrophobic complex that has a stronger affinity for the non-polar stationary phase (like C18). phenomenex.blog Alternatively, the hydrophobic alkyl chains of the TBA⁺ cation can partition onto the stationary phase, creating a dynamic ion-exchange surface that attracts and retains anionic analytes. phenomenex.blog The use of TBA⁺ reagents has been shown to significantly improve the separation of analytes like nucleotides and heparin-derived oligosaccharides. researchgate.net

Tetrabutylammonium cyanate is utilized as a mobile phase additive in reversed-phase ion-pair chromatography (RP-IPC) to enhance the retention of acidic and other anionic analytes. welch-us.com When added to the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, the TBA⁺ ions are adsorbed onto the hydrophobic stationary phase, creating a positively charged surface. phenomenex.blogoup.com This allows for the separation of anionic species based on an ion-exchange mechanism.

Research has demonstrated that the concentration of the TBA⁺ reagent in the mobile phase is a critical parameter that directly influences analyte retention time. oup.com A study using tetrabutylammonium hydroxide as the ion-pairing reagent highlighted the relationship between reagent concentration, column equilibration time, and the resulting separation. oup.comnih.gov Long equilibration times are often a drawback of gradient elution IPC, as the distribution of the ion-pairing reagent on the column must stabilize to ensure reproducible results. oup.comnih.gov For instance, in the separation of two analytes, retention times were shown to be a clear function of both the TBA⁺ concentration and the duration of column equilibration prior to injection. oup.com

Table 1: Effect of Mobile Phase Equilibration Time on Analyte Retention Time in IPC This table is representative of data found in studies on TBA-based ion-pairing agents, illustrating a typical relationship between equilibration time and analyte retention. The system consists of a C18 column with a mobile phase containing 5 mM Tetrabutylammonium Hydroxide (TBAOH). Data is adapted from findings published by Zhang, J. et al. (2011). oup.com

| Equilibration Time (minutes) | Analyte 1 Retention Time (minutes) | Analyte 2 Retention Time (minutes) |

|---|---|---|

| 5 | 12.5 | 14.0 |

| 10 | 14.8 | 16.5 |

| 15 | 16.2 | 18.1 |

| 25 | 17.5 | 19.5 |

| 40 | 18.5 | 18.5 (Co-elution) |

Spectroscopic Characterization Techniques for Reaction Product Elucidation

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for identifying functional groups. The cyanate anion (OCN⁻) has a characteristic strong, sharp absorption band for its asymmetric stretching mode, typically found around 2150-2200 cm⁻¹. The presence, absence, or shift of this band in the product's spectrum provides direct evidence of the cyanate's fate during the reaction. Furthermore, the characteristic C-H stretching and bending vibrations of the tetrabutylammonium cation can also be identified. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the reaction product. The distinct signals corresponding to the four butyl groups of the TBA⁺ cation can be easily identified. Changes in the chemical shifts of the reactant molecules upon reaction with the cyanate anion provide detailed information about the new covalent bonds formed and the structure of the final product.

UV-Visible (UV-Vis) Spectrophotometry: This technique is particularly useful if the reaction product is a chromophore, such as a dye. phasetransfercatalysis.com A spectrophotometric method has been developed for the specific assay of cyanate, where it reacts with 2-aminobenzoic acid to form a product with a distinct UV absorbance at 310 nm, demonstrating how UV-Vis can be used to track the cyanate ion itself. nih.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the product, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry can determine the elemental composition, confirming that the empirical formula of the product is consistent with the proposed structure.

Together, these techniques provide a comprehensive picture, enabling the unambiguous characterization of products derived from reactions involving tetrabutylammonium cyanate.

Research into Advanced Sensing and Detection Systems for Anions

In the field of supramolecular chemistry, significant research is focused on developing synthetic receptors capable of selectively binding and sensing specific anions. Tetrabutylammonium salts, including tetrabutylammonium cyanate, play a critical role in this research, not as part of the sensor itself, but as the standard source of anions used to test the sensor's performance. nih.gov The bulky, non-coordinating, and chemically inert nature of the TBA⁺ cation ensures that any observed response from the sensor is due to its interaction with the anion of interest (e.g., cyanate) and not the cation. nih.gov

These advanced sensing systems often employ receptors like functionalized macrocycles (e.g., cyclopeptides, calixarenes) that contain hydrogen-bond-donating groups capable of coordinating with anions. nih.gov The binding event between the receptor and the anion is transduced into a measurable signal using various analytical techniques.

Research into a cyclic pentaphenylalanine receptor demonstrated its ability to act as an anion sensor. nih.gov To characterize its binding affinities, various anions were introduced as their tetrabutylammonium salts in solvents like acetonitrile and methanol. The complex formation was monitored using several methods:

Fluorimetric and Spectrophotometric Titrations: Changes in the fluorescence or UV-Vis absorbance spectrum of the receptor upon addition of the TBA⁺ salt of the anion are monitored to determine the stability and stoichiometry of the resulting receptor-anion complex. nih.gov

NMR Titrations: Shifts in the ¹H NMR signals of the receptor's amide protons upon binding with an anion provide direct evidence of the interaction site. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique can detect anion binding if the receptor is chiral, as the binding event can induce a change in the receptor's conformation and thus its CD spectrum. nih.gov

Table 2: Analytical Techniques for Detecting Anion-Receptor Binding Using Tetrabutylammonium Salts This table summarizes the methodologies used in the characterization of a cyclopeptide-based anion sensor, where various anions were introduced as their tetrabutylammonium (TBA) salts. Adapted from findings published by Friganović, T. et al. (2018). nih.gov

| Anion (as TBA Salt) | Analytical Detection Method(s) | Observed Phenomenon |

|---|---|---|

| Chloride (Cl⁻) | Fluorimetry, Spectrophotometry, ¹H NMR, CD | Changes in fluorescence, absorbance, chemical shifts, and CD spectrum |

| Bromide (Br⁻) | Fluorimetry, Spectrophotometry, ¹H NMR | Changes in fluorescence, absorbance, and chemical shifts |

| Thiocyanate (SCN⁻) | Fluorimetry, Spectrophotometry | Changes in fluorescence and absorbance spectra |

| Hydrogen Sulfate (HSO₄⁻) | Fluorimetry, Spectrophotometry, ¹H NMR | Changes in fluorescence, absorbance, and chemical shifts |

| Dihydrogen Phosphate (H₂PO₄⁻) | Fluorimetry, Spectrophotometry, ¹H NMR | Changes in fluorescence, absorbance, and chemical shifts |

Q & A

Q. What are the recommended methods for synthesizing and purifying tetrabutylammonium cyanate (TBA-CNO) for laboratory use?

TBA-CNO is typically synthesized via ion exchange or metathesis reactions using tetrabutylammonium bromide/chloride and sodium or potassium cyanate. For purification, recrystallization from polar aprotic solvents (e.g., acetonitrile) is common. Purity (>95%) can be confirmed via elemental analysis and ion chromatography . Key Considerations :

Q. How can researchers characterize TBA-CNO to confirm its structural integrity and purity?

Methodological Approach :

- Infrared (IR) Spectroscopy : Look for characteristic ν(OCN) absorption bands at ~2150–2200 cm⁻¹ (isocyanate form) or ~2050–2100 cm⁻¹ (cyanate). Coordination via oxygen (e.g., in metal complexes) shifts ν(OCN) to ~565–605 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ should show distinct tetrabutylammonium peaks (δ 0.9–1.7 ppm for CH₂/CH₃ groups).

- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values.

Q. What are the critical stability considerations for TBA-CNO during storage and experimental use?

TBA-CNO is hygroscopic and thermally labile. Storage Guidelines :

Q. What solvents are compatible with TBA-CNO for experimental applications?

Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Acetonitrile | >50 | Preferred for synthesis |

| Dichloromethane | 20–30 | Avoid prolonged exposure |

| Water | ~10 | Limited due to decomposition |

Advanced Research Questions

Q. How does TBA-CNO facilitate the study of cyanate coordination in transition metal complexes?

TBA-CNO serves as a cyanate source in non-aqueous coordination chemistry. Case Study :

- In Co(II)/Ni(II)/Cu(II) complexes, cyanate binds via oxygen (κ-O) or nitrogen (κ-N). IR spectroscopy and X-ray crystallography confirm bonding modes. For example, ν(OCN) at 565–605 cm⁻¹ indicates M–O–C≡N linkage .

Experimental Design : - Use TBA-CNO in dry DMF/THF under inert conditions to prevent ligand decomposition.

Q. What mechanistic insights exist for cyanate decomposition in TBA-CNO under varying pH conditions?

Pathway Analysis :

Q. What challenges arise in quantifying TBA-CNO in mixed-anion systems using titration methods?

Analytical Limitations :

- Overlapping signals (e.g., with succinimide or nitrite) complicate potentiometric titrations .

- Deprotonation of hydrogen-bond donors (HBDs) may skew binding affinity measurements.

Workarounds : - Use complementary techniques: ion chromatography for anion separation, or ¹³C NMR to track cyanate-specific resonances.

Q. How can response surface methodology (RSM) optimize TBA-CNO’s role in solvent extraction systems?

Case Study :

- TBA-CNO derivatives (e.g., tetrabutylammonium bromide) were used in deep eutectic solvents (DES) for microextraction. RSM identified optimal molar ratios (e.g., 1:2 TBA bromide:caprylic acid) for >90% extraction efficiency .

Design Steps :

Define independent variables (e.g., solvent ratio, temperature).

Use central composite design (CCD) to map response surfaces.

Validate models via ANOVA.

Q. How does the tetrabutylammonium counterion influence anion-binding studies compared to other quaternary ammonium salts?

Comparative Insights :

What are the unresolved questions regarding TBA-CNO’s trans-effect in ligand substitution reactions?

Research Gaps :

- While cyanate’s trans effect is empirically observed (e.g., in Re complexes), its theoretical basis remains unclear. Hypotheses suggest electronegativity and σ-donor strength play roles .

Experimental Proposals : - Compare ligand substitution rates in [M(CNO)] vs. [M(SCN)] complexes using kinetic studies and DFT calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.